molecular formula C16H19NO3 B13813926 2-amino-1,2-bis(4-methoxyphenyl)ethanol CAS No. 530-34-7

2-amino-1,2-bis(4-methoxyphenyl)ethanol

Cat. No.: B13813926
CAS No.: 530-34-7
M. Wt: 273.33 g/mol
InChI Key: DUEBHXGFCXXGHK-UHFFFAOYSA-N
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Description

2-Amino-1,2-bis(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of two methoxyphenyl groups attached to an ethanol backbone, with an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,2-bis(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity. Additionally, the use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2-bis(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in the formation of an amino group .

Scientific Research Applications

2-Amino-1,2-bis(4-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-1,2-bis(4-methoxyphenyl)ethanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of amino and hydroxyl groups also provides versatility in chemical synthesis and biological interactions .

Properties

CAS No.

530-34-7

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-amino-1,2-bis(4-methoxyphenyl)ethanol

InChI

InChI=1S/C16H19NO3/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16,18H,17H2,1-2H3

InChI Key

DUEBHXGFCXXGHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N

Origin of Product

United States

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